N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide
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Overview
Description
N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide: is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a carboxamide group, and two phenyl groups with methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which is then functionalized with the carboxamide group. The phenyl groups are introduced through Friedel-Crafts alkylation reactions, using appropriate methyl-substituted benzene derivatives. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts alkylation steps. Additionally, purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenyl rings can be oxidized to form carboxylic acids.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the field of pain management and neuropharmacology.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels. The compound’s structure allows it to fit into binding sites with high specificity, leading to its biological effects.
Comparison with Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]-1-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
- N-[1-(4-fluorophenyl)ethyl]-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
- N-[1-(4-methoxyphenyl)ethyl]-1-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Comparison: Compared to its analogs, N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide is unique due to the presence of methyl groups on the phenyl rings. These methyl groups can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets. The specific substitution pattern can also affect the compound’s reactivity and the types of chemical reactions it can undergo.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-1-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-17-8-10-20(11-9-17)19(3)24-23(26)21-12-14-25(15-13-21)16-22-7-5-4-6-18(22)2/h4-11,19,21H,12-16H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBAGMNWYWKJCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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